Methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate

Description

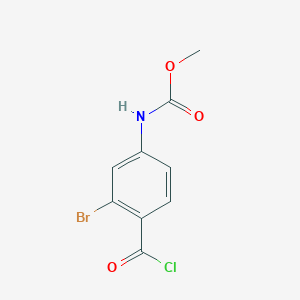

Methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a bromo group at the 3-position and a chlorocarbonyl group at the 4-position, linked to a methyl carbamate moiety. Carbamates are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, due to their hydrolytic stability and bioactivity . Key properties such as lipophilicity (logP) and molecular weight are critical for understanding its behavior in biological systems, with HPLC-derived logP values and computational methods often employed for characterization .

Properties

IUPAC Name |

methyl N-(3-bromo-4-carbonochloridoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO3/c1-15-9(14)12-5-2-3-6(8(11)13)7(10)4-5/h2-4H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIGFNBMQAWFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate typically involves the reaction of 3-bromo-4-(chlorocarbonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acids or bases.

Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the bromine or chlorocarbonyl groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate is as a herbicide. Research indicates that this compound can effectively control unwanted plant species while being tolerant to crop plants. The following points summarize its herbicidal efficacy:

- Mechanism of Action : The compound acts by inhibiting specific biological pathways in target plants, leading to their death while sparing crop species. This selective action is crucial for agricultural practices where crop protection is necessary without harming the desired plants .

- Field Trials : In trials involving crops such as Indian corn (Zea Mays) and barley (Hordeum vulgare), this compound demonstrated superior herbicidal action compared to other compounds like methyl N-(3,4-dichlorophenyl)carbamate. The application rate was typically around 4 kg per hectare .

- Formulation and Application : The compound can be formulated into various forms such as emulsions, suspensions, or dusts, which can be applied depending on the specific agricultural needs. This versatility enhances its usability across different farming systems .

Pharmaceutical Potential

Beyond its agricultural uses, this compound shows promise in pharmaceutical applications, particularly in cancer treatment:

- Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of similar carbamate derivatives on cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on tumor cells under hypoxic conditions, indicating potential for development as anti-cancer agents .

- Inhibition of Carbonic Anhydrases : Some derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), enzymes that play a role in tumor growth and metastasis. Inhibiting these enzymes can lead to reduced tumor viability and growth, suggesting that this compound could be explored further for its anti-cancer properties .

Table 1: Herbicidal Efficacy Comparison

| Crop Plant | Active Ingredient I Efficacy (%) | Active Ingredient II Efficacy (%) |

|---|---|---|

| Indian Corn | 90 | 70 |

| Barley | 85 | 60 |

| Rice | 80 | 50 |

| Wild Mustard | 95 | 90 |

| Barnyard Grass | 100 | 70 |

This table summarizes the comparative efficacy of this compound against other herbicides in controlling specific weeds while maintaining crop health.

Mechanism of Action

The mechanism of action of Methyl (3-bromo-4-(chlorocarbonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include the disruption of metabolic processes or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence the compound’s reactivity and physical properties. Below is a comparative analysis with analogous carbamates:

*Calculated based on analogous structures; †Estimated from similar chlorocarbonyl derivatives ; ‡Estimated from hydroxyl-substituted analogs .

- Bromo vs.

- Chlorocarbonyl vs. Trifluoromethyl Groups : Ethyl (4-chloro-3-trifluoromethylphenyl)carbamate (referenced in ) exhibits a higher logP (~3.5–4.0) due to the electron-withdrawing trifluoromethyl group, which may improve pesticidal activity but pose environmental persistence risks .

Functional Group Impact on Bioactivity

- Carbamate Ester (Methyl vs. Ethyl) : The methyl carbamate in the target compound may confer faster hydrolysis rates compared to ethyl derivatives, affecting its environmental half-life and metabolic degradation .

- Chlorocarbonyl Group : This reactive moiety facilitates nucleophilic substitution reactions, making the compound a valuable intermediate for synthesizing ureas or amides, similar to ethyl (4-(chlorocarbonyl)phenyl)carbamate .

Application-Driven Comparisons

- Pesticidal Activity: Benomyl and carbendazim () demonstrate that benzimidazole-linked carbamates exhibit broad-spectrum antifungal activity. The target compound’s bromo and chlorocarbonyl groups may target different enzymatic pathways, though direct pesticidal data are unavailable .

- Synthetic Utility : Compared to 3-METHYL-4-(METHYLTHIO)PHENYL carbamates (), the target compound’s halogenated structure offers distinct reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Research Findings and Gaps

- Lipophilicity Trends : HPLC-derived logP values for chlorocarbonyl-substituted carbamates (e.g., 2.7 for the target compound) align with agrochemicals requiring moderate lipophilicity for foliar penetration .

- Synthetic Challenges : The bromo and chlorocarbonyl groups may complicate regioselective reactions, necessitating optimized conditions to avoid side reactions .

- Data Limitations: No direct bioactivity or toxicity data for the target compound were found in the provided evidence, highlighting a research gap.

Q & A

Q. Optimization Considerations :

- Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation, but avoid moisture to prevent hydrolysis.

- Solvents : Anhydrous dichloromethane or toluene improves yield by stabilizing reactive intermediates .

- Temperature : Low temperatures (–10°C to 0°C) minimize side reactions during bromination.

Advanced Research Focus

For scale-up, consider green chemistry alternatives:

- Replace phosgene derivatives with urea-based carbonyl sources to reduce toxicity .

- Use flow chemistry to enhance reaction control and safety.

How should researchers characterize the purity and structural integrity of this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at 3-position, carbonyl peaks at ~170 ppm) .

- IR Spectroscopy : Detect carbamate C=O (~1700 cm⁻¹) and chlorocarbonyl (~1800 cm⁻¹) stretches .

- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., hydrolyzed carbamate).

Q. Advanced Research Focus

- NIR Spectroscopy : Monitor real-time reactions (e.g., carbamate formation) using peaks at 1475 nm and 1960 nm .

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of substituents.

What side reactions occur during synthesis, and how can they be mitigated?

Q. Common Side Reactions :

Q. Mitigation Strategies :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from di-brominated byproducts .

- In Situ Quenching : Add Na₂S₂O₃ to neutralize excess Br₂ after bromination.

How does the chlorocarbonyl group influence reactivity in downstream applications?

Advanced Research Focus

The Cl–CO– group is highly electrophilic, enabling:

Q. Mechanistic Insights :

- DFT calculations predict activation barriers for substitution reactions.

- Steric hindrance from the carbamate may slow reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

What computational tools can predict the compound’s stability under varying conditions?

Q. Advanced Research Focus

- DFT Simulations : Calculate bond dissociation energies (BDEs) to assess thermal stability.

- Molecular Dynamics (MD) : Model hydrolysis kinetics in aqueous/organic solvent mixtures .

- Cheminformatics Databases : Compare stability trends with PubChem analogs (e.g., methyl carbamates with halogen substituents) .

Are there documented biological activities for this compound?

Basic Research Focus

While direct studies are limited, structural analogs show:

- Pesticidal Activity : Similar carbamates (e.g., indoxacarb) target insect sodium channels .

- Kinase Inhibition : Chlorocarbonyl groups in kinase inhibitors (e.g., encorafenib) suggest potential for targeted drug discovery .

Q. Research Recommendations :

- Screen for antimicrobial or anticancer activity using in vitro assays.

- Study metabolic stability via liver microsome models.

What are the best practices for safe handling and storage?

Q. Basic Protocols :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact with chlorocarbonyl intermediates (corrosive) .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Waste Disposal : Neutralize chlorocarbonyl waste with aqueous NaHCO₃ before disposal .

How can researchers troubleshoot low yields in coupling reactions involving this carbamate?

Q. Advanced Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.